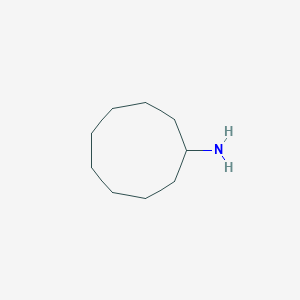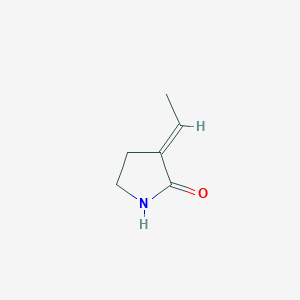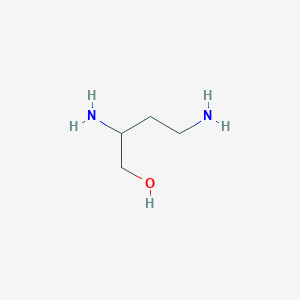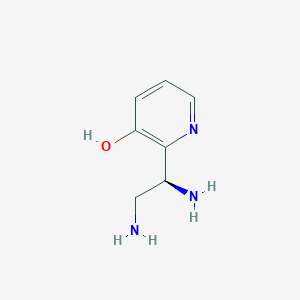
(S)-2-(1,2-Diaminoethyl)pyridin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-(1,2-Diaminoethyl)pyridin-3-ol is a chiral organic compound that features a pyridine ring substituted with a hydroxyl group at the third position and a diaminoethyl group at the second position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(1,2-Diaminoethyl)pyridin-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available pyridine derivatives.
Functional Group Introduction: The hydroxyl group is introduced at the third position of the pyridine ring through selective hydroxylation reactions.
Diaminoethyl Group Addition: The diaminoethyl group is introduced via nucleophilic substitution reactions, often using ethylenediamine as a reagent.
Chiral Resolution: The final step involves chiral resolution to obtain the (S)-enantiomer, which can be achieved through various methods such as chiral chromatography or the use of chiral auxiliaries.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactions: Scaling up the laboratory synthesis procedures to accommodate larger quantities.
Optimization of Reaction Conditions: Fine-tuning parameters such as temperature, pressure, and solvent choice to maximize yield and purity.
Purification Techniques: Employing advanced purification techniques like crystallization, distillation, and chromatography to ensure the final product meets industry standards.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-(1,2-Diaminoethyl)pyridin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The diaminoethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation Products: Ketones or aldehydes depending on the specific reaction conditions.
Reduction Products: Various amine derivatives.
Substitution Products: Compounds with different substituents replacing the diaminoethyl group.
Aplicaciones Científicas De Investigación
(S)-2-(1,2-Diaminoethyl)pyridin-3-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its role as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials with specific properties, such as catalysts or polymers.
Mecanismo De Acción
The mechanism by which (S)-2-(1,2-Diaminoethyl)pyridin-3-ol exerts its effects involves:
Molecular Targets: The compound may interact with specific enzymes or receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, potentially leading to therapeutic effects or changes in cellular function.
Comparación Con Compuestos Similares
Similar Compounds
®-2-(1,2-Diaminoethyl)pyridin-3-ol: The enantiomer of the compound, which may have different biological activities.
2-(1,2-Diaminoethyl)pyridin-3-ol: The racemic mixture containing both (S)- and ®-enantiomers.
2-(Aminoethyl)pyridin-3-ol: A similar compound lacking one amino group.
Uniqueness
(S)-2-(1,2-Diaminoethyl)pyridin-3-ol is unique due to its specific chiral configuration, which can result in distinct interactions with biological targets and different pharmacological properties compared to its enantiomer or racemic mixture.
Propiedades
Fórmula molecular |
C7H11N3O |
|---|---|
Peso molecular |
153.18 g/mol |
Nombre IUPAC |
2-[(1S)-1,2-diaminoethyl]pyridin-3-ol |
InChI |
InChI=1S/C7H11N3O/c8-4-5(9)7-6(11)2-1-3-10-7/h1-3,5,11H,4,8-9H2/t5-/m0/s1 |
Clave InChI |
JUNUABYSFBUZOA-YFKPBYRVSA-N |
SMILES isomérico |
C1=CC(=C(N=C1)[C@H](CN)N)O |
SMILES canónico |
C1=CC(=C(N=C1)C(CN)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


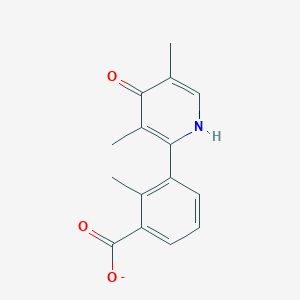
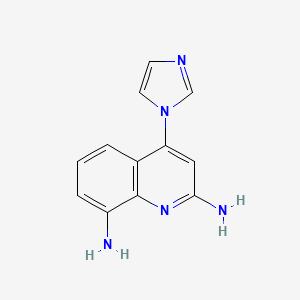

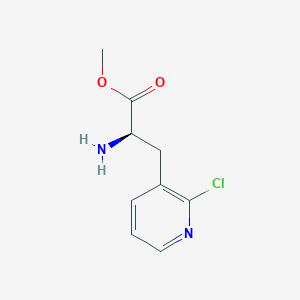


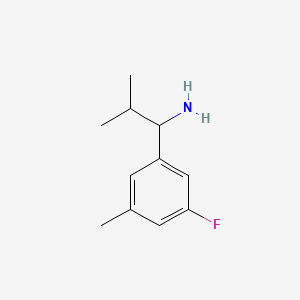
![7-Chloro-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one](/img/structure/B15224071.png)
![[(Phenylthio]methylene]bis[phosphonate] 2-Methyl-2-propanamine](/img/structure/B15224072.png)
![3-(4-(6-Chlorobenzo[d]thiazol-2-yl)-1,4-diazepane-1-carbonyl)pyrazine-2-carboxylic acid](/img/structure/B15224074.png)
